molecular formula C13H20N2O2S B2608521 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1251634-72-6

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2608521
CAS No.: 1251634-72-6
M. Wt: 268.38
InChI Key: IJDGUKAHFNDQPB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research. With the CAS number 1251634-72-6 and a molecular formula of C13H20N2O2S, it has a molecular weight of 268.38 g/mol . Its structure incorporates two privileged motifs: a cyclohexyl group and a thiophene ring. The thiophene nucleus is a significant heterocyclic scaffold in drug discovery, ranked as the 4th most common sulfur-containing pharmacophore in US FDA-approved small molecules over the last decade . Thiophene-containing compounds demonstrate a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, making them valuable templates for developing novel therapeutic agents . The core urea functional group in its structure is a key feature in potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a target in inflammation and blood pressure regulation research . The presence of the hydroxyl group enhances the molecule's polarity, which can be a strategic modification to improve the physical properties, such as aqueous solubility, of otherwise lipophilic inhibitor leads without significantly compromising potency . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is supplied as a reference standard for use in laboratory settings. Please note: This product is for research use only and is not intended for human or animal use.

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-12(10-6-7-18-9-10)8-14-13(17)15-11-4-2-1-3-5-11/h6-7,9,11-12,16H,1-5,8H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGUKAHFNDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea moiety or the thiophene ring.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of bases like pyridine or triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced urea derivatives or modified thiophene rings.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The thiophene ring and urea moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea and related compounds:

Compound Name Structural Features Pharmacological Activity Key Findings
This compound (Target) Cyclohexylurea, hydroxyethyl-thiophene Not explicitly reported Hypothesized improved solubility due to thiophene; potential CNS penetration
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Nitrosourea, chloroethyl group Carcinostatic (anticancer) Rapid plasma degradation (t₁/₂ = 5 min); crosses BBB; metabolites inactive
Glipizide () Sulfonylurea, pyrazinecarboxamido group Antidiabetic (NIDDM) Low hypoglycemia risk; bioavailability enhanced via solid dispersions
Tetrahydrobenzo[b]thiophene ureas () Benzoylurea, cyano/ester substituents on tetrahydrobenzo[b]thiophene Not explicitly reported Structural diversity highlights urea-thiophene synergy for drug design
1-Cyclohexyl-3-(2-hydroxyphenyl)urea () Cyclohexylurea, 2-hydroxyphenyl Not explicitly reported Demonstrates urea-aromatic interactions; contrast with thiophene’s electronics

Key Comparisons

Unlike tetrahydrobenzo[b]thiophene ureas (), the target’s thiophene is directly linked to a hydroxyethyl chain, which may enhance hydrogen bonding and solubility .

Glipizide’s formulation challenges (e.g., poor solubility) contrast with the target’s hydroxyethyl-thiophene group, which may confer better aqueous solubility .

Therapeutic Potential While nitrosoureas () are carcinostatic, sulfonylureas like Glipizide target pancreatic β-cells. The target’s thiophene group could modulate selectivity for alternative pathways (e.g., kinase inhibition) . The hydroxyphenyl analog () lacks heteroaromaticity, suggesting the target’s thiophene may improve binding to aromatic enzyme pockets .

Metabolism and Stability

  • Nitrosoureas degrade into isocyanates and cyclohexylamine, which are inactive (). The target’s hydroxyethyl-thiophene may resist similar hydrolysis, enhancing metabolic stability .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Further studies on its stability, receptor affinity, and in vivo efficacy are needed.
  • Contradictions : While nitrosoureas show rapid degradation, the hydroxyethyl-thiophene group in the target may mitigate this issue, though empirical validation is required .

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N2O2S, with a molecular weight of 288.43 g/mol. The presence of the thiophenyl group contributes to its distinct electronic properties, potentially influencing its biological activity compared to related compounds.

PropertyValue
Molecular FormulaC15H24N2O2S
Molecular Weight288.43 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18)

Synthesis

The synthesis of this compound typically involves:

  • Formation of Hydroxypropyl Intermediate : Reaction of thiophen-3-ylmethanol with an epoxide under basic conditions.
  • Urea Formation : The hydroxypropyl intermediate is reacted with cyclohexyl isocyanate to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies on related urea derivatives have shown their effectiveness in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

A comparative analysis highlighted that certain structural modifications can enhance the cytotoxicity against various cancer cell lines. The mechanism often involves the formation of DNA cross-links or induction of oxidative stress within cancer cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are crucial in inflammatory pathways.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of structurally similar ureas on human cancer cell lines. Results showed that these compounds could reduce cell viability significantly at concentrations as low as 10 µM.
    • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
    • Results : IC50 values ranged from 8 µM to 12 µM depending on the specific structural modifications.
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory potential of thiophen-based compounds revealed that they could effectively inhibit COX enzymes in vitro, leading to reduced prostaglandin synthesis.
    • Experimental Setup : COX inhibition assays were performed using human recombinant COX enzymes.
    • Results : IC50 values for COX inhibition were reported between 5 µM and 15 µM.

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